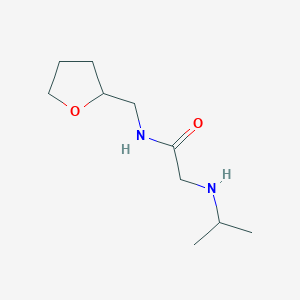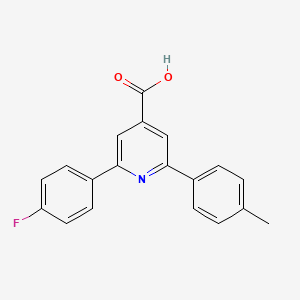
(5E)-3-(4-ethoxyphenyl)-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(4-ETHOXY-PH)-2-MERCAPTO-5-(4-METHOXYBENZYLIDENE)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazole ring, which is a common motif in many biologically active molecules, and is substituted with ethoxy, mercapto, and methoxybenzylidene groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4-ETHOXY-PH)-2-MERCAPTO-5-(4-METHOXYBENZYLIDENE)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-mercaptoimidazole under acidic conditions to form the intermediate product. This intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3(4-ETHOXY-PH)-2-MERCAPTO-5-(4-METHOXYBENZYLIDENE)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3(4-ETHOXY-PH)-2-MERCAPTO-5-(4-METHOXYBENZYLIDENE)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3(4-ETHOXY-PH)-2-MERCAPTO-5-(4-METHOXYBENZYLIDENE)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ETHOXY-3-METHOXY-PH)-N’-(4-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N-(4-ETHOXY-PH)-2-(((2-(4-METHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)BENZAMIDE
Uniqueness
Compared to similar compounds, 3(4-ETHOXY-PH)-2-MERCAPTO-5-(4-METHOXYBENZYLIDENE)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE stands out due to its specific substitution pattern on the imidazole ring, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18N2O3S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-3-24-16-10-6-14(7-11-16)21-18(22)17(20-19(21)25)12-13-4-8-15(23-2)9-5-13/h4-12H,3H2,1-2H3,(H,20,25)/b17-12+ |
InChI Key |
OEWNTZARNCDNEU-SFQUDFHCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/NC2=S |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12040598.png)
![tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate, AldrichCPR](/img/structure/B12040601.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12040602.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040603.png)



![methyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12040625.png)






